3-(5-(4-Methoxyphenyl)-2-furyl)-1-(4-methylphenyl)-2-propen-1-one
Overview
Description
3-(5-(4-Methoxyphenyl)-2-furyl)-1-(4-methylphenyl)-2-propen-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a methoxy group on one phenyl ring and a methyl group on the other, connected through a furan ring and a propenone bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Methoxyphenyl)-2-furyl)-1-(4-methylphenyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(5-(4-Methoxyphenyl)-2-furyl)-1-(4-methylphenyl)-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenone bridge to a saturated ketone or alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols or saturated ketones.
Scientific Research Applications
3-(5-(4-Methoxyphenyl)-2-furyl)-1-(4-methylphenyl)-2-propen-1-one has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of various organic compounds.
Biology: The compound exhibits biological activities such as anti-inflammatory, antioxidant, and antimicrobial properties, making it a subject of interest in biological studies.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including the development of new drugs.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(5-(4-Methoxyphenyl)-2-furyl)-1-(4-methylphenyl)-2-propen-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activities, and interfere with cellular signaling pathways. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, while its antioxidant properties are due to its ability to scavenge free radicals.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylacetic acid
- 2-Methoxyphenyl isocyanate
- 4-Methoxyphenylpropionic acid
Uniqueness
Compared to similar compounds, 3-(5-(4-Methoxyphenyl)-2-furyl)-1-(4-methylphenyl)-2-propen-1-one is unique due to its specific structural features, such as the presence of both methoxy and methyl groups, and its furan ring. These structural elements contribute to its distinct chemical reactivity and biological activities.
Properties
IUPAC Name |
(E)-3-[5-(4-methoxyphenyl)furan-2-yl]-1-(4-methylphenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c1-15-3-5-16(6-4-15)20(22)13-11-19-12-14-21(24-19)17-7-9-18(23-2)10-8-17/h3-14H,1-2H3/b13-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGNJABSYMZMDJ-ACCUITESSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00416889 | |
Record name | ST50077045 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00416889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5528-80-3 | |
Record name | ST50077045 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00416889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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